molecular formula C4H8N6O3S B15218722 Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]- CAS No. 61006-91-5

Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-

Cat. No.: B15218722
CAS No.: 61006-91-5
M. Wt: 220.21 g/mol
InChI Key: FDJXZHOSZACULW-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]- is a heterocyclic compound featuring an imidazole core substituted with a hydrazinecarboxamide group at position 4 and an aminosulfonyl (-SO₂NH₂) moiety at position 3. This structure combines sulfonamide and imidazole functionalities, which are prevalent in medicinal chemistry due to their bioactivity and versatility in drug design .

Properties

CAS No.

61006-91-5

Molecular Formula

C4H8N6O3S

Molecular Weight

220.21 g/mol

IUPAC Name

1-amino-3-(5-sulfamoyl-1H-imidazol-4-yl)urea

InChI

InChI=1S/C4H8N6O3S/c5-10-4(11)9-2-3(8-1-7-2)14(6,12)13/h1H,5H2,(H,7,8)(H2,6,12,13)(H2,9,10,11)

InChI Key

FDJXZHOSZACULW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)S(=O)(=O)N)NC(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the hydrazinecarboxamide moiety can participate in covalent interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound’s imidazole ring serves as a scaffold for functionalization. Key analogs include:

(a) (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide
  • Structure : Incorporates a benzodioxol group and a chlorophenyl substituent.
  • Characterization : Confirmed via single-crystal X-ray analysis, showcasing the (E)-configuration of the imine bond .
  • Activity : Demonstrates antifungal properties, likely due to the electron-withdrawing chloro group enhancing membrane penetration .
(b) N-[(4E)-4-(2-Arylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
  • Structure : Combines thiazole and imidazole moieties with arylidene substituents.
  • Activity : Exhibits antioxidant (DPPH assay) and moderate antibacterial activity, attributed to the thiazole ring’s electron-rich nature .
(c) 4-(Hydrazinecarbonyl)-N-phenyl-1H-imidazole-5-carboxamide
  • Structure : Features a phenyl group and dual carboxamide substituents.
  • Synthesis : Derived from coupling reactions involving hydrazides and aldehydes .

Substituent Effects on Properties

  • Chlorophenyl/Benzodioxol Groups : Increase lipophilicity, improving membrane permeability for antifungal activity .
  • Thiazole/Arylidene Groups : Contribute to redox activity and π-π stacking interactions, critical for antioxidant effects .

General Approaches for Imidazole-Hydrazinecarboxamide Derivatives

  • Condensation Reactions: Hydrazides react with aldehydes/ketones in acetic acid or ethanol to form hydrazone linkages (e.g., ) .
  • Coupling Reactions : Amines and carboxamides are coupled using reagents like N,N-diisopropylethylamine () .
  • Crystallization: Products are often purified via ethanol recrystallization .

Spectroscopic and Crystallographic Characterization

  • IR Spectroscopy : NH/ NH₂ stretches (3200–3400 cm⁻¹), SO₂ symmetric/asymmetric vibrations (1179–1308 cm⁻¹) .
  • X-Ray Crystallography : SHELX software () is widely used for confirming imine configurations and molecular packing .

Comparative Data Table

Compound Name (Example) Molecular Formula Key Substituents Synthesis Method Bioactivity Reference
Target Compound C₄H₈N₆O₃S 5-Aminosulfonyl, 4-hydrazinecarboxamide Not reported Not reported -
(2E)-2-[1-(1,3-Benzodioxol-5-yl)... C₂₀H₁₈ClN₅O₃ Benzodioxol, 2-chlorophenyl Condensation Antifungal
N-[(4E)-Arylidene...acetamide C₂₀H₁₇N₅O₂S Thiazole, arylidene Oxazolone reaction Antioxidant, Antibacterial
4-(Hydrazinecarbonyl)-N-phenyl... C₁₁H₁₁N₅O₂ Phenyl, dual carboxamide Coupling Not reported

Key Research Findings

  • Antifungal Activity : Chlorophenyl and benzodioxol derivatives show efficacy against fungal strains, likely via membrane disruption .
  • Antioxidant Potential: Thiazole-containing analogs exhibit radical scavenging, linked to conjugated π-systems .
  • Synthetic Flexibility : Imidazole cores allow diverse functionalization, enabling tailored physicochemical properties .

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